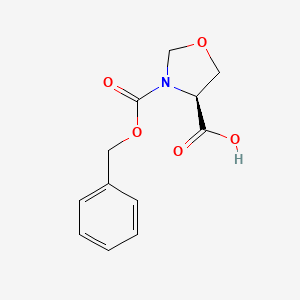

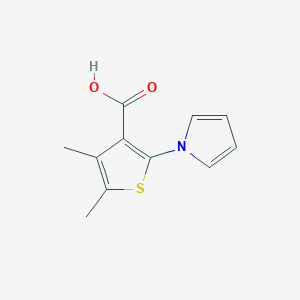

![molecular formula C16H15ClO3 B1348713 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 325856-53-9](/img/structure/B1348713.png)

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

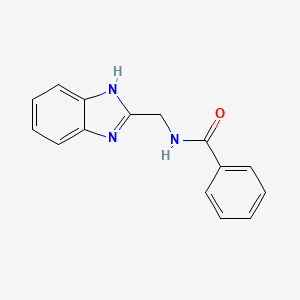

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, also known as CBEB, is an aryl aldehyde. It is a colorless crystalline solid that is soluble in alcohols, ethers, and benzene. CBEB has a wide range of applications in organic synthesis, as well as in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antagonist Derivatives

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives have shown promise as novel non-peptide CCR5 antagonists, with their structures characterized by NMR, CNMR, and MS, and tested for biological activity. The process involves elimination, reduction, and bromination reactions to achieve the final products, highlighting the compound's versatility in medicinal chemistry research (Bi, 2015).

Photocatalytic Oxidation Studies

In the field of photocatalysis, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde-related compounds have been investigated for their reactivity under visible light irradiation. Specifically, studies have demonstrated the selective photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, into their corresponding aldehydes using TiO2 photocatalysts under O2 atmosphere. This research sheds light on the potential of such compounds in green chemistry and sustainable chemical processes (Higashimoto et al., 2009).

Advanced Material Synthesis

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde serves as a key precursor in synthesizing advanced materials with potential electronic and optical applications. Its derivatives have been explored for their nonlinear optical properties, electronic structure, and vibrational dynamics through comprehensive studies combining spectroscopic techniques and theoretical calculations. This multidisciplinary approach offers insights into the material's properties at the molecular level, paving the way for innovations in material science (Ribeiro-Claro et al., 2021).

Anticancer Activity Exploration

Exploratory research into the anticancer properties of benzyloxybenzaldehyde derivatives, including those structurally related to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, has revealed promising results against certain cancer cell lines. By synthesizing a series of derivatives and testing them against the HL-60 cell line, researchers have begun to establish preliminary structure-activity relationships. These studies not only contribute to the understanding of the compound's pharmacological potential but also guide the design of novel anticancer agents (Lin et al., 2005).

Eigenschaften

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLDPXJDXURLIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351214 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

CAS RN |

325856-53-9 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

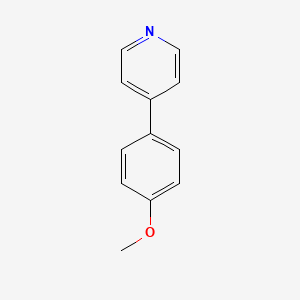

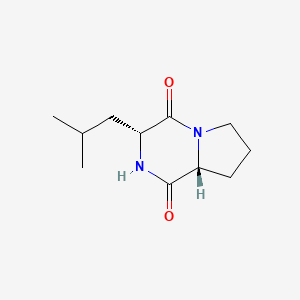

![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)